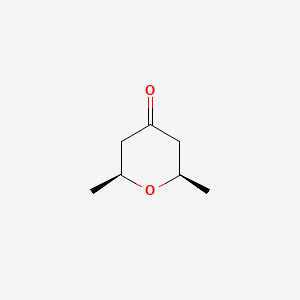

cis-2,6-Dimethyloxan-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,6S)-2,6-dimethyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXBJPDVINOGBR-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14505-80-7 | |

| Record name | (2R,6S)-2,6-dimethyloxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry of 2,6-Disubstituted Tetrahydropyran-4-ones

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran skeleton is a privileged scaffold found in a vast number of natural products with significant biological activities, including anticancer properties.[1] The precise three-dimensional arrangement of substituents on this heterocyclic core is often critical for its therapeutic efficacy. This guide provides a detailed exploration of the stereochemistry of 2,6-disubstituted tetrahydropyran-4-ones, focusing on conformational analysis, stereoselective synthesis, and characterization techniques.

Conformational Analysis: The Chair Conformation and Stereoelectronic Effects

The stereochemical behavior of 2,6-disubstituted tetrahydropyran-4-ones is largely dictated by the conformational preferences of the six-membered ring. The tetrahydropyran ring typically adopts a chair conformation to minimize torsional strain. The presence of the C4-carbonyl group introduces some flattening of the ring in that region. The orientation of the substituents at C2 and C6 (axial vs. equatorial) is a critical determinant of the molecule's overall shape and stability.

Several factors influence the conformational equilibrium:

-

Steric Hindrance: Bulky substituents at the 2- and 6-positions will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions with other ring atoms and substituents.

-

Anomeric Effect: When an electronegative atom (like the oxygen in the ring) is adjacent to a carbon atom bearing another electronegative substituent (at the C2 or C6 position), there is a thermodynamic preference for the substituent to occupy the axial position. This is due to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond.

-

Dipole-Dipole Interactions: The relative orientation of dipoles within the molecule can also influence the conformational preference.

In the solid state, halogenated pyran analogues have been observed to adopt a standard 4C1-like conformation, even in the presence of significant 1,3-diaxial repulsion between substituents.[2][3] This highlights the inherent stability of the chair conformation. The repulsion between axial substituents can, however, lead to deviations in the intra-annular torsion angles.[2][3]

Caption: Chair conformations of a 2-substituted tetrahydropyran ring.

Stereoselective Synthesis Strategies

Achieving control over the relative and absolute stereochemistry at the C2 and C6 positions is a central challenge in the synthesis of tetrahydropyran-4-ones. Several powerful strategies have been developed to address this.

Prins Cyclization

The Prins cyclization is a versatile and widely used method for the construction of tetrahydropyran rings.[4] It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. The stereochemical outcome is often dictated by the formation of a stable six-membered chair-like transition state, which leads to a high degree of diastereoselectivity.[5][6][7][8]

A diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones has been achieved via the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes.[5][6][7][8] This reaction proceeds through a stable chair-like tetrahydropyranyl carbocation intermediate.[5][6][7][8]

Caption: General workflow of a Prins cyclization reaction.

Experimental Protocol: Diastereoselective Prins Cyclization [6]

-

To a solution of the 3-bromobut-3-en-1-ol in 1,2-dichloroethane (DCE) at -35 °C, add the aldehyde.

-

Slowly add boron trifluoride etherate (BF3·OEt2) (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at -35 °C until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Michael Addition and Related Reactions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization, is another powerful strategy for the stereoselective synthesis of tetrahydropyran-4-ones.

For instance, the Horner-Wadsworth-Emmons olefination has been used to introduce a methylidene group onto a pyranone ring in the synthesis of trans-3-methylidenetetrahydropyran-4-ones.[1] The key intermediates, 3-diethoxyphosphoryltetrahydropyran-4-ones, were prepared with high stereoselectivity through the Michael addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones.[1] The addition typically occurs via an axial attack of the nucleophile.[1]

Organocatalytic methods have also emerged as a powerful tool for the asymmetric synthesis of tetrahydropyrans.[5]

Other Synthetic Approaches

-

Oxa-hetero-Diels-Alder Reactions: Diastereo- and enantioselective oxa-hetero-Diels-Alder reactions have been employed to synthesize trifluoromethyl-substituted tetrahydropyranones.[5]

-

Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence: This sequence has been used for the efficient stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans.[9]

-

Borane-Catalyzed Reductive Cyclization: cis-2,6-disubstituted tetrahydropyrans can be synthesized with high diastereoselectivity through the reductive cyclization of 1,5-diketones using a simple triarylborane catalyst and dihydrogen.[10][11]

| Synthetic Method | Key Features | Stereoselectivity | Reference |

| Prins Cyclization | Acid-catalyzed cyclization of homoallylic alcohols and aldehydes. | High diastereoselectivity for cis or trans isomers depending on substrates and conditions. | [5][6][7] |

| Michael Addition/Cyclization | Conjugate addition to an α,β-unsaturated system followed by intramolecular ring closure. | High diastereoselectivity, often favoring the trans isomer. | [1] |

| Gold-Catalyzed Cascade | Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence. | Excellent diastereoselectivity for cis isomers. | [9] |

| Borane-Catalyzed Reductive Cyclization | Hydrogenation and cyclization of 1,5-diketones. | High diastereoselectivity for cis isomers. | [11] |

Spectroscopic and Crystallographic Characterization

The unambiguous determination of the stereochemistry of 2,6-disubstituted tetrahydropyran-4-ones relies on a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopy

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are indispensable tools for elucidating the relative stereochemistry.

-

Coupling Constants (3JHH): The magnitude of the vicinal coupling constant between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. For a chair conformation:

-

A large coupling constant (typically 8-12 Hz) is observed between axial-axial protons.

-

Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial protons. By analyzing the coupling patterns of the protons at C2 and C6, one can deduce their axial or equatorial orientation and thus the cis or trans relationship.

-

-

Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are close in space, regardless of whether they are directly bonded. NOESY or ROESY experiments can reveal key spatial relationships. For example, a strong NOE between a proton at C2 and a proton at C6 would suggest a cis relationship.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry if a chiral reference is present. This technique is particularly valuable for confirming the stereochemical assignments made by NMR spectroscopy.[6]

Conclusion

The stereochemistry of 2,6-disubstituted tetrahydropyran-4-ones is a critical aspect that governs their biological activity. A thorough understanding of their conformational preferences and the application of modern stereoselective synthetic methods are essential for the rational design and development of new therapeutic agents based on this important scaffold. The combination of sophisticated synthetic strategies and powerful analytical techniques allows for precise control and unambiguous characterization of the stereochemistry of these molecules.

References

- 1. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 3. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]

- 7. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Topic: Introduction to the Synthesis of 2,6-Disubstituted Tetrahydropyranone Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-disubstituted tetrahydropyranone framework is a privileged scaffold, forming the core of numerous biologically active natural products and pharmaceutical agents, including polyether antibiotics, marine toxins, and potential anticancer drugs.[1][2][3][4][5] The inherent stereochemical complexity of this motif, often containing multiple chiral centers, presents significant synthetic challenges. The precise control over relative and absolute stereochemistry is paramount for biological activity, demanding robust and highly selective synthetic methodologies. This guide provides a comprehensive overview of the principal strategies for constructing 2,6-disubstituted tetrahydropyranone scaffolds, with a focus on the underlying mechanistic principles that govern experimental outcomes. We will delve into cornerstone reactions such as the Prins cyclization, modern organocatalytic approaches, and classic cycloaddition strategies, offering field-proven insights and detailed protocols for the discerning researcher.

The Strategic Importance of Stereocontrol

The therapeutic potential of molecules built around the tetrahydropyranone core is intrinsically linked to their three-dimensional structure. The spatial arrangement of substituents at the C2 and C6 positions dictates the molecule's ability to interact with biological targets. Consequently, synthetic strategies are judged by their capacity to deliver products with high diastereoselectivity and, for chiral targets, high enantioselectivity. The most effective methods achieve this by guiding the reaction through highly ordered, low-energy transition states, often a chair-like conformation for the forming six-membered ring, which minimizes unfavorable steric interactions and places bulky substituents in equatorial positions.[6][7]

Key Synthetic Strategies

Prins Cyclization: A Powerful Tool for Tetrahydropyranone Construction

The Prins cyclization and its variants have become a cornerstone for the synthesis of substituted tetrahydropyrans.[3] The reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through a key oxocarbenium ion intermediate. The subsequent intramolecular attack by the olefin traps this intermediate, forming the six-membered ring.

Mechanism and Stereochemical Rationale: The high diastereoselectivity observed in many Prins cyclizations is rationalized by the formation of a stable, chair-like six-membered transition state.[8][9] In this arrangement, the substituents from both the aldehyde and the alcohol precursor preferentially occupy equatorial positions to minimize steric strain, leading to the formation of the thermodynamically favored cis-2,6-disubstituted product.[6][7]

A notable advancement is the use of specialized substrates to terminate the cyclization and install the desired ketone functionality. For instance, the cyclization of 3-bromobut-3-en-1-ols with aldehydes, catalyzed by borontrifluoride etherate (BF₃·OEt₂), proceeds through a tetrahydropyranyl carbocation.[8][9][10] Subsequent elimination of HBr directly yields the tetrahydropyranone scaffold with excellent diastereoselectivity.[8][9][10] Similarly, a silyl enol ether can act as the terminating nucleophile in a highly diastereoselective silyl enol ether Prins cyclization.[6]

Diagram 1: Generalized Mechanism of Prins Cyclization for Tetrahydropyranone Synthesis

References

- 1. mdpi.com [mdpi.com]

- 2. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 4. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamentals of Prins Cyclization for Tetrahydropyranone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3][4][5] Its prevalence underscores the critical need for efficient and stereoselective synthetic methodologies for its construction. The Prins cyclization has emerged as a powerful and versatile strategy for the synthesis of substituted tetrahydropyrans, offering a direct route to complex molecular architectures.[1][2][3] This in-depth technical guide provides a comprehensive overview of the fundamental principles of the Prins cyclization, with a specific focus on its application in the synthesis of tetrahydropyranones. We will delve into the mechanistic intricacies, explore the key experimental parameters that govern its stereochemical outcome, and present field-proven protocols. This guide is intended to serve as a valuable resource for researchers and scientists in both academic and industrial settings, particularly those engaged in natural product synthesis and drug development.

Introduction: The Strategic Importance of the Tetrahydropyran Motif

The six-membered oxygen-containing heterocycle, tetrahydropyran, is a recurring structural motif in a multitude of natural products exhibiting a wide spectrum of biological activities, including antitumor, antibiotic, and antifungal properties.[1][4][6] Notable examples include the marine macrolides bryostatin and eribulin, both of which are potent anticancer agents.[4][7] The therapeutic potential of these complex molecules has fueled significant interest in the development of robust and stereocontrolled methods for the synthesis of the tetrahydropyran core.[8][9]

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, provides an elegant and atom-economical approach to constructing the tetrahydropyran ring system.[10][11] First reported by Prins in the early 20th century, this reaction has undergone significant advancements, evolving into a highly reliable and stereoselective transformation in the modern synthetic chemist's arsenal.[2][3] This guide will focus on a key variant of this reaction: the synthesis of tetrahydropyran-4-ones, versatile intermediates that can be further elaborated into a diverse range of complex molecules.

The Core Mechanism: A Step-by-Step Dissection

The Prins cyclization proceeds through a series of well-defined cationic intermediates. A thorough understanding of this mechanism is paramount for controlling the reaction's outcome and troubleshooting potential issues.

Generation of the Key Oxocarbenium Ion

The reaction is initiated by the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[10][12] This can be achieved using either a Brønsted or a Lewis acid.[10][11] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. Subsequent attack by the hydroxyl group of the homoallylic alcohol forms a hemiacetal intermediate. Elimination of water from the hemiacetal generates the crucial oxocarbenium ion .[2][13] This highly reactive intermediate is the central player in the cyclization event.

The Cyclization Step: Intramolecular Electrophilic Attack

The electron-rich double bond of the homoallylic moiety then acts as an internal nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[2][3] This intramolecular cyclization typically proceeds through a chair-like transition state to minimize steric interactions, which is a key determinant of the product's stereochemistry.[14][15] The geometry of the alkene (E or Z) in the starting homoallylic alcohol directly influences the stereochemical outcome, with E-alkenes generally leading to equatorial substituents and Z-alkenes to axial substituents on the newly formed tetrahydropyran ring.[14][16]

Trapping the Cationic Intermediate and Formation of the Tetrahydropyranone

Following the cyclization, a transient carbocationic intermediate is formed. In the synthesis of tetrahydropyran-4-ones, a silyl enol ether is often employed as the homoallylic partner.[13][17] The silyl enol ether functionality serves a dual purpose: it acts as the nucleophile in the cyclization and, upon cyclization, the resulting intermediate can be readily hydrolyzed to unveil the ketone functionality at the C4 position.[13] Alternatively, trapping of the carbocation by an external nucleophile (e.g., water, halide) can lead to 4-substituted tetrahydropyrans.[15]

Below is a diagram illustrating the general mechanism of the Prins cyclization for tetrahydropyranone synthesis.

Caption: General mechanism of Prins cyclization for tetrahydropyranone synthesis.

Controlling Stereoselectivity: The Scientist's Toolkit

One of the most powerful aspects of the Prins cyclization is the ability to control the stereochemical outcome of the reaction. This is crucial in the synthesis of complex molecules where specific stereoisomers are required for biological activity.

Substrate Control: The Influence of Alkene Geometry

As mentioned earlier, the geometry of the double bond in the homoallylic alcohol plays a pivotal role in determining the relative stereochemistry of the substituents on the tetrahydropyran ring.[14][16] By carefully selecting or synthesizing homoallylic alcohols with either an E or Z double bond, chemists can direct the formation of specific diastereomers. This is a direct consequence of the reaction proceeding through a highly ordered, chair-like transition state.

Catalyst Choice: Lewis vs. Brønsted Acids

The choice of acid catalyst can significantly impact the reaction's efficiency and selectivity.

-

Brønsted acids , such as trifluoroacetic acid (TFA) or phosphomolybdic acid, are effective promoters of the cyclization.[15][18]

-

Lewis acids , such as tin(IV) chloride (SnCl4), boron trifluoride etherate (BF3·OEt2), or indium(III) triflate (In(OTf)3), are also widely used and can offer different levels of reactivity and selectivity.[3][5] The choice of Lewis acid can even alter the reaction pathway, leading to different products.[19]

In recent years, the development of chiral Brønsted acids and chiral Lewis acids has enabled the development of catalytic asymmetric Prins cyclizations, providing enantiomerically enriched tetrahydropyrans.[10][20][21][22] These catalysts create a chiral environment around the reacting species, influencing the facial selectivity of the cyclization.

The Competing Oxonia-Cope Rearrangement: A Mechanistic Caveat

A potential side reaction that can compromise the stereochemical integrity of the Prins cyclization is the 2-oxonia-Cope rearrangement .[23][24][25] This rearrangement can occur from the oxocarbenium ion intermediate and can lead to racemization or the formation of unexpected products.[2][23][25] The propensity for this rearrangement is influenced by the substitution pattern of the homoallylic alcohol, particularly the presence of electron-rich aromatic rings which can stabilize the cationic intermediates involved in the rearrangement.[23][26][27] Understanding the factors that favor the oxonia-Cope rearrangement is crucial for designing reaction conditions that suppress this unwanted pathway.[24][28]

Experimental Protocols: A Practical Guide

This section provides a representative, field-proven protocol for the synthesis of a substituted tetrahydropyran-4-one via a silyl enol ether Prins cyclization.

Synthesis of a Substituted Tetrahydropyran-4-one

This protocol is adapted from methodologies reported for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones.[13][17]

Materials:

-

Hydroxy silyl enol ether (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Lewis acid (e.g., BF3·OEt2, 1.1 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hydroxy silyl enol ether and anhydrous DCM.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add the aldehyde to the cooled solution.

-

Slowly add the Lewis acid (e.g., BF3·OEt2) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for the specified time (monitoring by TLC is recommended).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired tetrahydropyran-4-one.

Data Presentation: Expected Outcomes

The yield and diastereoselectivity of the Prins cyclization are highly dependent on the specific substrates and reaction conditions employed. The following table provides a hypothetical summary of results for the synthesis of various tetrahydropyran-4-ones, illustrating the kind of data that should be recorded.

| Entry | Aldehyde (RCHO) | Hydroxy Silyl Enol Ether | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Benzaldehyde | Substrate A | BF3·OEt2 | -78 | 2 | 85 | >95:5 |

| 2 | Isobutyraldehyde | Substrate A | SnCl4 | -78 | 3 | 78 | 90:10 |

| 3 | Acrolein | Substrate B | In(OTf)3 | -60 | 1.5 | 82 | 92:8 |

| 4 | Crotonaldehyde | Substrate B | BF3·OEt2 | -78 | 2.5 | 88 | >95:5 |

Logical Workflow for Prins Cyclization Experimentation

The following diagram outlines a logical workflow for planning and executing a Prins cyclization experiment, from conceptualization to product analysis.

Caption: A logical workflow for a Prins cyclization experiment.

Applications in Drug Discovery and Natural Product Synthesis

The stereoselective synthesis of highly substituted tetrahydropyrans via the Prins cyclization has been instrumental in the total synthesis of numerous complex natural products.[1][6][29] The ability to construct the core heterocyclic scaffold with precise control over stereochemistry is a significant advantage. Furthermore, the tetrahydropyranone products of these reactions are versatile intermediates that can be readily transformed into a variety of other functional groups, making them valuable building blocks in medicinal chemistry programs aimed at the synthesis of novel therapeutic agents.[8] The development of enantioselective Prins cyclizations has further expanded the utility of this methodology, allowing for the efficient synthesis of chiral, non-racemic tetrahydropyran-containing molecules.[10][20][21]

Conclusion and Future Outlook

The Prins cyclization has proven to be a robust and highly effective method for the stereoselective synthesis of tetrahydropyranones. Its operational simplicity, coupled with the ability to exert a high degree of stereocontrol, makes it an attractive strategy for the construction of this important heterocyclic motif. As our understanding of the reaction mechanism continues to deepen, and with the ongoing development of new and more efficient catalytic systems, the Prins cyclization is poised to remain a cornerstone of synthetic organic chemistry for years to come. Future research will likely focus on expanding the scope of asymmetric variants, developing more environmentally benign reaction conditions, and applying this powerful transformation to the synthesis of increasingly complex and biologically significant molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 4. Page loading... [guidechem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 9. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Collection - Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization - The Journal of Organic Chemistry - Figshare [figshare.com]

- 15. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]

- 16. Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization (2001) | James J. Jaber | 143 Citations [scispace.com]

- 17. Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. uvadoc.uva.es [uvadoc.uva.es]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Oxonia-cope rearrangement and side-chain exchange in the Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Utilization of an oxonia-Cope rearrangement as a mechanistic probe for Prins cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Oxanone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oxanones in Modern Chemistry

Oxanones, known more commonly as lactones, are a critical class of cyclic esters ubiquitous in nature and synthetic chemistry.[1] Their diverse biological activities have rendered them foundational scaffolds in drug discovery, appearing in blockbuster antibiotics like erythromycin (a macrolide, which is a large-ring lactone), cholesterol-lowering statins such as mevinolin, and various anticancer agents. The precise three-dimensional arrangement of substituents on the oxanone ring is paramount to their pharmacological activity. Consequently, an unambiguous and systematic method of naming these complex molecules is not merely an academic exercise but a professional necessity.

This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted oxanones. It is designed to equip researchers, medicinal chemists, and drug development professionals with the systematic principles required to accurately name and interpret the names of these vital compounds, ensuring clear communication and documentation in research and regulatory contexts.[2][3][4]

Part 1: Foundational Principles of Oxanone Nomenclature

While many lactones are known by their trivial names (e.g., γ-butyrolactone), these names often lack the specificity needed to describe complex substituted derivatives.[5] The IUPAC system provides a rigorous framework for this purpose. The preferred IUPAC method names lactones as heterocyclic ketones.[5][6] This approach is grounded in the Hantzsch-Widman nomenclature system for heterocycles, which provides a systematic way to name rings containing atoms other than carbon.[7][8][9]

The core idea is to treat the oxanone as a heterocyclic alkane containing an "oxa" group (the ring oxygen) and an "one" suffix to denote the carbonyl group.[5]

Part 2: A Step-by-Step Guide to Naming Substituted Oxanones

The systematic naming of a substituted oxanone follows a logical sequence of steps designed to deconstruct the molecule into its fundamental components and then reassemble them into a unique, descriptive name.

Step 1: Identify the Parent Oxanone Ring

The parent ring is the cyclic structure containing the ester group. The size of the ring determines the root name. The IUPAC system names these as oxacycloalkanones, though for simplicity and common usage, names based on the Hantzsch-Widman system are often employed.

Table 1: Parent Names of Common Monocyclic Oxanones

| Ring Size (Total Atoms) | Parent Heterocycle (Hantzsch-Widman) | Systematic IUPAC Name | Common Trivial Name Prefix |

| 3 | Oxirane | Oxiran-2-one | α-Lactone |

| 4 | Oxetane | Oxetan-2-one | β-Lactone |

| 5 | Oxolane | Oxolan-2-one | γ-Lactone |

| 6 | Oxane | Oxan-2-one | δ-Lactone |

| 7 | Oxepane | Oxepan-2-one | ε-Lactone |

Note: The "-2-" locant in the systematic name indicates the position of the carbonyl group, which will be explained in the next step.

Step 2: Numbering the Ring System

Correctly numbering the atoms of the oxanone ring is the most critical step, as all substituent positions (locants) depend on it. The rules are as follows:

-

Priority 1: The Heteroatom. The ring oxygen atom (the "oxa" group) is always assigned position 1.[10]

-

Priority 2: The Carbonyl Group. The numbering then proceeds around the ring in the direction that gives the carbonyl carbon the lowest possible locant.[11][12] In nearly all monocyclic lactones, this will result in the carbonyl carbon being at position 2, hence the "oxan-2-one" structure.

The causality behind this rule is to give the highest priority functional groups (in this case, the defining features of the heterocycle) the lowest possible locants.

Caption: IUPAC Numbering Convention for an Oxanone Ring.

Step 3: Identify, Name, and Prioritize Substituents

Once the parent ring is numbered, identify all substituents attached to it. Each substituent is named as a prefix (e.g., "methyl," "chloro," "hydroxy").

When multiple different substituents are present, they are listed in alphabetical order in the final name. Multiplier prefixes (di-, tri-, tetra-, etc.) are used for multiple identical substituents but are ignored for alphabetization purposes.

Functional Group Priority: If a substituent has a functional group that is of higher priority than an ester (which is rare, as carboxylic acids are among the few), the nomenclature rules would change significantly. However, for most cases encountered in drug development, the oxanone (ester) functionality is the principal group. For other functional groups, a priority table determines whether they are named as a prefix or a suffix. Since the "one" of the oxanone is the primary suffix, all other groups will be prefixes.[13][14]

Table 2: Common Substituents and Their Prefixes

| Functional Group | Prefix Name |

| -Br | bromo |

| -Cl | chloro |

| -F | fluoro |

| -I | iodo |

| -OH | hydroxy |

| -NH₂ | amino |

| -CH₃ | methyl |

| -CH₂CH₃ | ethyl |

| =O (on a non-carbonyl C) | oxo |

Step 4: Assembling the Full IUPAC Name

The final name is assembled by combining the components in the following order:

-

Stereochemical Descriptors: (R/S, E/Z) are placed at the very beginning, enclosed in parentheses.

-

Substituent Prefixes: Listed in alphabetical order, each preceded by its locant number.

-

Parent Name: The name of the parent oxanone ring (e.g., "oxan-2-one").

Example Workflow:

Let's apply these steps to a substituted oxanone.

Caption: Workflow for Naming a Substituted Oxanone.

The final name for the example structure is 3-Bromo-6-methyloxan-2-one .

Part 3: Advanced Topics in Oxanone Nomenclature

Stereochemistry

For chiral molecules, the absolute configuration of each stereocenter must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.[15][16] The resulting 'R' or 'S' descriptor, preceded by its locant, is placed at the beginning of the name in parentheses.[16][17]

For a molecule with multiple stereocenters, the descriptors are listed with their locants, separated by commas, all within a single set of parentheses, e.g., (3S, 6R).

Example with Stereochemistry: Consider (3S,6R)-3-Bromo-6-methyloxan-2-one. This name unambiguously defines one specific stereoisomer out of the four possible.

Fused and Bridged Bicyclic Systems

When an oxanone ring is part of a fused or bridged bicyclic system, the nomenclature becomes more complex.[18][19][20][21][22] The parent name is based on the bicycloalkane system (e.g., bicyclo[4.4.0]decane). The "oxa" prefix and "one" suffix are then added, with locants indicating their positions within the bicyclic framework. Numbering of bicyclic systems starts at a bridgehead carbon and proceeds along the longest path to the other bridgehead.[19][21]

For instance, a compound might be named 2-oxabicyclo[4.4.0]decan-3-one. This indicates a decalin-like fused ring system where the oxygen atom is at position 2 and the carbonyl at position 3.

Part 4: Practical Applications and Conclusion

The rigorous application of IUPAC nomenclature is indispensable in the pharmaceutical industry. It ensures that the specific chemical entity being synthesized, tested, and submitted for regulatory approval is defined without ambiguity. A misplaced locant or an incorrect stereochemical descriptor could refer to a completely different molecule with a different safety and efficacy profile.

This guide has outlined the systematic, step-by-step process for naming substituted oxanone compounds according to the latest IUPAC recommendations.[23] By mastering these principles—identifying the parent ring, applying the correct numbering rules, prioritizing and alphabetizing substituents, and correctly assigning stereodescriptors—researchers can ensure clarity, precision, and integrity in their scientific communication.

References

- 1. goldbook.iupac.org [goldbook.iupac.org]

- 2. iupac.org [iupac.org]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. cuyamaca.edu [cuyamaca.edu]

- 5. Lactone - Wikipedia [en.wikipedia.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Hantzsch–Widman system [quimicaorganica.org]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. acdlabs.com [acdlabs.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Naming Bicyclic Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 19. Nomenclature of Bicyclic Compounds - Chad's Prep® [chadsprep.com]

- 20. Bicyclic molecule - Wikipedia [en.wikipedia.org]

- 21. Naming Bicyclic Compounds - Chemistry Steps [chemistrysteps.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

Physical and chemical properties of tetrahydro-2,6-dimethyl-4H-pyran-4-one

An In-depth Technical Guide to Tetrahydro-2,6-dimethyl-4H-pyran-4-one

Executive Summary: Tetrahydro-2,6-dimethyl-4H-pyran-4-one is a heterocyclic ketone incorporating a saturated pyran ring system. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate for constructing more complex pharmaceutical agents. The presence of two stereocenters at the C2 and C6 positions gives rise to cis and trans diastereomers, each with unique three-dimensional conformations that can be leveraged in rational drug design. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic pathway, anticipated spectroscopic characteristics, key chemical reactions, and safety protocols associated with this compound, serving as a foundational resource for researchers in the field.

Introduction

The tetrahydropyran ring is a privileged structure in medicinal chemistry, imparting favorable properties such as improved aqueous solubility and metabolic stability to drug candidates.[1] Tetrahydro-2,6-dimethyl-4H-pyran-4-one (IUPAC name: 2,6-dimethyloxan-4-one) represents a key functionalized building block within this class of compounds. Its bifunctional nature, featuring a central ketone and a stable ether linkage, allows for a wide range of chemical transformations. Pyran-containing structures are integral to numerous pharmaceuticals, including antibiotics and anti-inflammatory agents, making their derivatives valuable targets for synthesis.[2] This document serves as a senior-level guide to the core chemical and physical properties of this specific pyranone derivative, with a focus on its practical application in a research and development setting.

Physicochemical and Stereochemical Properties

While extensive experimental data for tetrahydro-2,6-dimethyl-4H-pyran-4-one is not widely published, its fundamental properties can be identified from chemical databases or predicted based on its structure and comparison with analogous compounds. The presence of chiral centers at positions 2 and 6 results in the existence of cis and trans diastereomers, which will have distinct physical properties and biological activities.

Table 1: Physical and Chemical Properties of Tetrahydro-2,6-dimethyl-4H-pyran-4-one

| Property | Value | Source / Comment |

| IUPAC Name | 2,6-dimethyloxan-4-one | PubChem[3] |

| Synonyms | Tetrahydro-2,6-dimethyl-4H-pyran-4-one | PubChem[3] |

| CAS Number | 1073-79-6 | PubChem[3] |

| Molecular Formula | C₇H₁₂O₂ | PubChem[3] |

| Molecular Weight | 128.17 g/mol | PubChem[3] |

| Appearance | Combustible liquid (Predicted) | GHS Classification[3] |

| Boiling Point | Not Experimentally Determined | For comparison, the parent compound tetrahydro-4H-pyran-4-one boils at 166-167 °C.[4] |

| Density | Not Experimentally Determined | For comparison, the parent compound tetrahydro-4H-pyran-4-one has a density of 1.08 g/mL.[4] |

| Solubility | Slightly soluble in water (Predicted) | The unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, is slightly soluble in water.[5] |

| logP (Octanol/Water) | 0.4 | Computed by XLogP3[3] |

| Stereochemistry | Contains two stereocenters (C2, C6); exists as cis and trans diastereomers. | Structural Analysis |

Proposed Synthesis and Purification

A chemically sound and efficient method for the synthesis of tetrahydro-2,6-dimethyl-4H-pyran-4-one is the intramolecular acid-catalyzed cyclization of an acyclic precursor, heptane-2,6-dione. This approach is a variation of well-established methods for forming five- and six-membered heterocyclic ethers.

Rationale for Synthetic Approach

The selection of heptane-2,6-dione as the precursor is based on its commercial availability and appropriate carbon skeleton. An acid catalyst, such as sulfuric acid or a solid-phase resin like Amberlyst-15, protonates one of the ketone oxygens, making the carbonyl carbon highly electrophilic. The enol form of the second ketone can then act as a nucleophile, attacking the protonated carbonyl to initiate cyclization. This strategy avoids harsh conditions and provides a direct route to the desired heterocyclic system.

Detailed Experimental Protocol

-

Reaction Setup : To a solution of heptane-2,6-dione (1 equivalent) in a non-participating solvent such as toluene, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Cyclization : Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material.

-

Workup : Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel to separate the diastereomers and remove any residual starting material or byproducts.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of Tetrahydro-2,6-dimethyl-4H-pyran-4-one.

Spectroscopic and Structural Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following are the anticipated spectral characteristics, supported by data from the parent compound, tetrahydro-4H-pyran-4-one, where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The spectrum is expected to be complex due to the cis/trans isomerism. Key signals would include:

-

Two doublets corresponding to the methyl groups at C2 and C6.

-

Multiplets for the methine protons at C2 and C6.

-

A set of multiplets for the diastereotopic methylene protons at C3 and C5. The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different magnetic environments.

-

-

¹³C NMR : The spectrum should display seven distinct carbon signals.

-

A signal in the range of 205-210 ppm for the ketone carbonyl (C4).

-

Two signals in the ether region (65-75 ppm) for the C2 and C6 carbons.

-

Two signals for the methylene carbons (C3, C5).

-

Two signals for the methyl carbons.

-

For reference, the ¹³C NMR spectrum of the parent compound tetrahydro-4H-pyran-4-one shows signals at approximately 208 ppm (C=O), 68 ppm (C-O), and 45 ppm (C-C=O).[6]

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

-

A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone.

-

A distinct C-O-C stretching band for the ether linkage should appear in the 1150-1080 cm⁻¹ region.

-

C-H stretching vibrations for the aliphatic methyl and methylene groups will be observed around 2850-3000 cm⁻¹ .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show:

-

A molecular ion peak ([M]⁺) at m/z = 128.

-

Characteristic fragmentation patterns involving alpha-cleavage adjacent to the ketone and loss of alkyl groups. A prominent fragment would be the loss of a methyl group (m/z = 113) or an ethyl group via cleavage of the C2-C3 bond.

Chemical Reactivity and Synthetic Potential

The reactivity of tetrahydro-2,6-dimethyl-4H-pyran-4-one is dominated by its ketone functionality, making it a valuable precursor for a variety of more complex structures.

-

Nucleophilic Addition : The carbonyl group is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents (e.g., NaBH₄) to form the corresponding tertiary or secondary alcohol.

-

Enolate Chemistry : In the presence of a suitable base, the ketone can be deprotonated at the C3 or C5 positions to form an enolate, which can then participate in reactions such as alkylations and aldol condensations.

-

Reductive Amination : The ketone can undergo reductive amination to introduce nitrogen-containing functional groups, a common strategy in pharmaceutical synthesis.

-

Spirocycle Formation : The ketone is an excellent substrate for reactions that form spirocycles. For example, the Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate can be used to synthesize spiro-hydantoin derivatives, which are privileged scaffolds in medicinal chemistry.[1]

Caption: Key reactive sites on Tetrahydro-2,6-dimethyl-4H-pyran-4-one.

Applications in Drug Development

The tetrahydro-2,6-dimethyl-4H-pyran-4-one scaffold is a valuable building block for synthesizing molecules with therapeutic potential. Its utility stems from its ability to serve as a rigid, three-dimensional framework upon which various pharmacophores can be appended. Related pyranone structures are used as intermediates in the synthesis of a wide range of drugs, including hypnotic sedatives, anticoagulants, and non-steroidal anti-inflammatory agents.[2] The stereochemistry of the two methyl groups can be used to control the spatial orientation of substituents, enabling the optimization of drug-target interactions.

Safety and Handling

Tetrahydro-2,6-dimethyl-4H-pyran-4-one should be handled with appropriate care in a laboratory setting. Based on the Globally Harmonized System (GHS) classifications, the compound presents the following hazards:

-

H227 : Combustible liquid.[3]

-

H315 : Causes skin irritation.[3]

-

H319 : Causes serious eye irritation.[3]

-

H332 : Harmful if inhaled.[3]

-

H335 : May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

Tetrahydro-2,6-dimethyl-4H-pyran-4-one is a structurally important heterocyclic compound with significant potential as an intermediate in synthetic and medicinal chemistry. While comprehensive experimental data remains to be fully documented in the literature, its physicochemical properties, spectroscopic characteristics, and reactivity can be reliably predicted based on fundamental chemical principles and comparison with closely related analogs. The synthetic accessibility and versatile ketone functionality make it a valuable tool for drug discovery professionals aiming to create novel molecular architectures with defined stereochemistry. Further research into the distinct properties and reactivities of its cis and trans isomers would be a valuable contribution to the field.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1004-36-0 CAS MSDS (2,6-Dimethyl-4H-pyran-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Asymmetric Synthesis of 2,6-Disubstituted Tetrahydropyrans

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring, particularly with substituents at the 2- and 6-positions, is a privileged scaffold in medicinal chemistry and a core structural motif in a vast array of biologically active natural products.[1] From the potent antitumor activity of the bryostatins to the insecticidal properties of the phorboxazoles, the precise three-dimensional arrangement of substituents on the THP ring is critical for biological function.[2][3] Consequently, the development of robust and stereocontrolled methods for the synthesis of these oxacycles is of paramount importance to the fields of organic synthesis and drug development.

The primary challenge lies in controlling the relative and absolute stereochemistry at the C2 and C6 stereocenters. This guide provides an in-depth overview of key modern strategies for the asymmetric synthesis of 2,6-disubstituted tetrahydropyrans, explains the mechanistic rationale behind these powerful transformations, and offers detailed protocols for their practical implementation in a research setting.

Strategic Overview: Major Pathways to Asymmetric THP Synthesis

The asymmetric construction of the 2,6-disubstituted THP core can be broadly categorized into four main approaches: intramolecular cyclizations, cycloaddition reactions, kinetic resolutions of racemic intermediates, and desymmetrization of prochiral substrates. Each strategy offers unique advantages in terms of convergency, substrate scope, and stereochemical outcome.

Caption: Key strategic approaches to asymmetric THP synthesis.

Strategy 1: Intramolecular Cyclization Reactions

Intramolecular cyclizations are among the most powerful methods for forming the THP ring, leveraging a tethered nucleophile and electrophile within the same molecule to ensure regioselectivity. Asymmetry is typically introduced through a chiral catalyst that controls the conformation of the cyclization transition state.

Asymmetric Oxa-Michael Cyclization

The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system (oxa-Michael reaction) is a highly effective method for THP synthesis.[4] The development of tandem, one-pot procedures, where the cyclization precursor is generated and cyclized in situ, has made this approach particularly efficient.

A prime example is the tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization.[5][6] In this process, a prochiral enone substrate is first hydrogenated using a chiral metal catalyst to set a key stereocenter. The resulting saturated keto-alcohol then undergoes a diastereoselective intramolecular cyclization to furnish the 2,6-cis-disubstituted THP.[5][6][7]

Mechanistic Rationale: The success of this tandem reaction hinges on two distinct catalytic cycles. First, a chiral ruthenium-phosphine complex coordinates to the enone, and hydrogen is delivered to one face of the double bond, establishing the absolute stereochemistry of the eventual C6 substituent. Second, a Brønsted or Lewis acid can be used to catalyze the subsequent cyclization, which proceeds through a chair-like transition state to favor the formation of the thermodynamically stable cis-2,6-diequatorial product.[8][9]

Caption: Workflow for tandem hydrogenation/oxa-Michael cyclization.

Asymmetric Prins Cyclization

The Prins cyclization, the reaction between a homoallylic alcohol and an aldehyde, is a convergent and atom-economical route to 4-hydroxy-tetrahydropyrans.[10][11] The reaction proceeds via an oxocarbenium ion intermediate, and the stereochemical outcome is dictated by the geometry of the chair-like transition state during the cyclization step.[11] Asymmetric variants typically rely on chiral Brønsted or Lewis acids to control this transition state, enabling high levels of diastereo- and enantioselectivity.[8]

Strategy 2: [4+2] Cycloaddition Reactions

The hetero-Diels-Alder (HDA) reaction is a cornerstone of six-membered heterocycle synthesis. In the context of THPs, an electron-rich diene reacts with an electron-poor carbonyl compound (the heterodienophile) to directly form the tetrahydropyran ring in a single, stereochemically dense step.

Catalytic Asymmetric Hetero-Diels-Alder Reaction

Chiral Lewis acids are the catalysts of choice for asymmetric HDA reactions.[12] These catalysts coordinate to the carbonyl group of the dienophile, which both lowers its LUMO energy, accelerating the reaction, and creates a chiral environment that blocks one face of the dienophile from the approaching diene. This forces the cycloaddition to occur with a specific facial selectivity, leading to high enantiomeric excess in the product.[10][13] Organocatalytic variants have also been developed, expanding the toolbox for this powerful transformation.[13]

Caption: Mechanism of a Lewis acid-catalyzed HDA reaction.

Strategy 3: Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture by selectively reacting one enantiomer at a faster rate than the other.[14] This leaves the unreacted starting material enriched in the slower-reacting enantiomer, while the product is formed from the faster-reacting enantiomer, both in high enantiomeric purity.[15] In a dynamic kinetic resolution (DKR), the starting material is racemized in situ, allowing for the theoretical conversion of 100% of the racemate into a single enantiomer of the product.[14][15]

Chemoenzymatic and Organocatalytic Resolutions

Both enzymes and small-molecule organocatalysts can be highly effective for kinetic resolutions. For example, lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, a key step in a chemoenzymatic route to enantioenriched THPs.[16] More recently, organocascade kinetic resolutions have been developed where an initial fast cyclization of one enantiomer is followed by a slower, catalyst-mediated reaction of the other, effectively separating the two pathways.[17] A "clip-cycle" approach has also been demonstrated, where a chiral phosphoric acid catalyzes the intramolecular oxa-Michael cyclization of one enantiomer of a racemic precursor much faster than the other.[18][19]

Application Protocols

The following section provides detailed, step-by-step protocols for two robust and widely applicable methods discussed above.

Protocol 1: One-Pot Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization

This protocol is adapted from the work of Xie, Zhou, and coworkers for the synthesis of (-)-Centrolobine and related 2,6-cis-disubstituted tetrahydropyrans.[5][6] It showcases a highly efficient one-pot process yielding products with excellent diastereo- and enantioselectivity.

Materials and Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Syringes and needles for transfer of reagents

-

Solvents: Dichloromethane (DCM, anhydrous), Methanol (MeOH, anhydrous)

-

Reagents: (E)-7-hydroxy-1-phenylhept-1-en-3-one (or other suitable hydroxy enone substrate), Camphorsulfonic acid (CSA)

-

Catalyst: Ru(OAc)₂( (R)-SunPhos) (or other suitable chiral Ru catalyst)

-

Inert gas (Argon or Nitrogen)

Experimental Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the Ru(OAc)₂( (R)-SunPhos) catalyst (1 mol%).

-

Substrate Addition: Add the (E)-7-hydroxy-1-phenylhept-1-en-3-one substrate (1.0 equiv) to the flask.

-

Solvent Addition: Add anhydrous, degassed DCM (to 0.1 M concentration).

-

Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (1 atm, balloon). Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Cyclization Catalyst Addition: Once the hydrogenation is complete, carefully vent the hydrogen atmosphere and replace it with Argon. Add Camphorsulfonic acid (CSA, 20 mol%) to the reaction mixture.

-

Cyclization: Stir the reaction at room temperature for an additional 2-4 hours, monitoring by TLC until the cyclization is complete.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,6-cis-disubstituted tetrahydropyran.

-

Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.

| Substrate (R group) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

| Phenyl | 91 | >99:1 | 98 |

| 4-MeO-Ph | 93 | >99:1 | 99 |

| 4-Cl-Ph | 89 | >99:1 | 97 |

| 2-Naphthyl | 90 | >99:1 | 98 |

| Cyclohexyl | 85 | 98:2 | 96 |

| Data adapted from Xie, J.-H.; et al. Org. Lett. 2012, 14 (18), 4758–4761.[6] |

Protocol 2: Chiral Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

This protocol is a representative procedure for the asymmetric HDA reaction, a powerful method for constructing functionalized THPs, inspired by methodologies developed by Jacobsen and others.[10][12]

Materials and Equipment:

-

Flame-dried round-bottom flask with septum

-

Inert atmosphere setup (Argon or Nitrogen)

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware and syringes

-

Solvents: Toluene (anhydrous), Diethyl ether (anhydrous)

-

Reagents: Benzaldehyde (or other aldehyde dienophile), Danishefsky's diene (or other suitable diene)

-

Catalyst: (R,R)-Cr(III)-salen complex (or other suitable chiral Lewis acid)

-

4 Å Molecular Sieves (activated)

Experimental Procedure:

-

Catalyst Activation: To a flame-dried round-bottom flask under Argon, add the chiral Cr(III)-salen catalyst (5 mol%) and freshly activated 4 Å molecular sieves.

-

Solvent and Aldehyde Addition: Add anhydrous toluene (to 0.2 M) and cool the flask to -40 °C. Add the aldehyde (e.g., benzaldehyde, 1.0 equiv) via syringe and stir for 30 minutes.

-

Diene Addition: Add the diene (e.g., Danishefsky's diene, 1.2 equiv) dropwise over 5 minutes.

-

Reaction: Stir the reaction mixture at -40 °C for 24-48 hours. Monitor the reaction progress by TLC.

-

Quenching and Workup: Upon completion, quench the reaction by adding trifluoroacetic acid (TFA, ~5 equiv) directly to the cold reaction mixture to hydrolyze the silyl enol ether. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extraction: Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst and sieves. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting dihydropyranone product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and determine enantiomeric excess by standard analytical techniques (NMR, HRMS, Chiral HPLC/GC). The resulting dihydropyranone can be further reduced and functionalized to access a wide variety of 2,6-disubstituted THPs.

| Aldehyde (Dienophile) | Diene | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Danishefsky's Diene | 92 | 97 |

| Cinnamaldehyde | Danishefsky's Diene | 88 | 95 |

| Isovaleraldehyde | Danishefsky's Diene | 85 | 98 |

| Ethyl Glyoxylate | Brassard's Diene | 95 | >99 |

| Representative data based on established literature precedents.[12][13] |

Conclusion and Outlook

The asymmetric synthesis of 2,6-disubstituted tetrahydropyrans has matured significantly, with a diverse array of reliable and highly stereoselective methods now available to the synthetic chemist. Strategies based on intramolecular cyclizations, particularly tandem reactions, offer remarkable efficiency, while classic hetero-Diels-Alder cycloadditions provide direct access to the THP core with excellent stereocontrol. Furthermore, kinetic resolution and desymmetrization approaches provide clever solutions for accessing chiral non-racemic products from readily available starting materials. The choice of strategy will ultimately depend on the specific target molecule, desired stereochemistry (cis vs. trans), and available starting materials. The continued development of novel catalysts and reaction cascades promises to further enhance our ability to construct these vital heterocyclic motifs with ever-increasing precision and efficiency.

References

- 1. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydropyran synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]

- 12. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. princeton.edu [princeton.edu]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. arts.units.it [arts.units.it]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00023G [pubs.rsc.org]

- 19. files01.core.ac.uk [files01.core.ac.uk]

Horner–Wadsworth–Emmons olefination in pyranone synthesis

Application Notes & Protocols

Topic: Horner–Wadsworth–Emmons Olefination in Pyranone Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyranones and the HWE Reaction

Pyranones, specifically α,β-unsaturated lactones, are privileged heterocyclic motifs found in a vast array of natural products and pharmacologically active molecules. Their prevalence in medicinal chemistry stems from their ability to act as Michael acceptors, covalent binders, and versatile synthetic intermediates. The construction of the pyranone core or the functionalization of a pre-existing pyranone scaffold often requires the precise and stereocontrolled formation of a carbon-carbon double bond.

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of modern organic synthesis for carbonyl olefination.[1] It offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic, yet less basic, phosphonate-stabilized carbanions and a simplified purification process due to the water-soluble nature of the phosphate byproduct.[1][2] These features make the HWE reaction an exceptionally reliable and robust tool for synthesizing substituted pyranones, enabling both the construction of exocyclic alkenes and the formation of the heterocyclic ring itself through intramolecular strategies.[3][4] This guide provides a detailed examination of the HWE reaction's mechanism, its application in pyranone synthesis, a comprehensive experimental protocol, and practical troubleshooting advice.

Mechanistic Insights: Why the HWE Reaction Excels

Understanding the mechanism of the HWE reaction is crucial for optimizing reaction conditions and predicting stereochemical outcomes. The reaction proceeds through a well-defined sequence of steps, which dictates its high efficiency and stereoselectivity.[5]

-

Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, KHMDS, LiCl/DBU) to form a resonance-stabilized phosphonate carbanion. The presence of an electron-withdrawing group (EWG) on this carbon is essential for stabilization and for the final elimination step.[1]

-

Nucleophilic Addition: The resulting carbanion, being highly nucleophilic, attacks the electrophilic carbonyl carbon of an aldehyde or ketone (such as a keto-pyranone). This addition is the rate-limiting step and forms two diastereomeric alkoxide intermediates (betaines).[1]

-

Oxaphosphetane Formation: These intermediates undergo reversible cyclization to form four-membered oxaphosphetane rings. The thermodynamic stability of these intermediates heavily influences the final alkene geometry.

-

Elimination and Alkene Formation: The oxaphosphetane collapses, eliminating a stable dialkyl phosphate salt and forming the C=C double bond. The transition state leading to the (E)-alkene is generally lower in energy due to reduced steric interactions, making the (E)-isomer the predominant product under thermodynamic control.[1][5]

The key advantages of the HWE olefination include:

-

Enhanced Nucleophilicity: Phosphonate carbanions are more nucleophilic than their phosphonium ylide counterparts, allowing them to react efficiently even with sterically hindered ketones.[5]

-

Simplified Workup: The dialkyl phosphate byproduct is water-soluble and easily removed by a simple aqueous extraction, streamlining the purification process.[2][6]

-

Stereochemical Control: The reaction strongly favors the formation of (E)-alkenes.[1] For applications requiring the (Z)-isomer, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing ester groups (e.g., trifluoroethyl) and strong, non-coordinating bases (e.g., KHMDS in the presence of 18-crown-6), can be employed to achieve high (Z)-selectivity.[5][7]

Caption: A simplified representation of the HWE reaction pathway.

Application Protocol: Synthesis of a Model Exocyclic Alkene on a Pyranone Core

This protocol details the synthesis of (E)-ethyl 2-(6,6-dimethyl-4-oxo-5,6-dihydro-4H-pyran-3-yl)acrylate, a representative pyranone derivative, via an intermolecular HWE reaction. The starting materials are a pyranone ketone and triethyl phosphonoacetate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,6,6-Trimethyl-5,6-dihydro-4H-pyran-4-one | Reagent | Major Supplier | Substrate |

| Triethyl phosphonoacetate | ≥98% | Major Supplier | HWE Reagent |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Major Supplier | Base |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Supplier | Solvent |

| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS Grade | Major Supplier | Quenching agent |

| Ethyl acetate (EtOAc) | ACS Grade | Major Supplier | Extraction solvent |

| Brine (Saturated aq. NaCl) | ACS Grade | Major Supplier | Washing agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Supplier | Drying agent |

| Silica Gel | 230-400 mesh | Major Supplier | Chromatography |

| Hexanes / Ethyl Acetate | HPLC Grade | Major Supplier | Eluent |

Experimental Workflow

Caption: Step-by-step workflow for the HWE olefination protocol.

Step-by-Step Procedure

-

Preparation and Setup:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon).

-

Scientist's Note: Maintaining an anhydrous, inert atmosphere is critical. The phosphonate carbanion is a strong base and is readily quenched by water or protons, which would terminate the reaction.

-

-

Ylide Generation:

-

To the flask, add sodium hydride (1.2 equivalents, e.g., 48 mg of 60% dispersion for 1 mmol scale) and suspend it in anhydrous THF (5 mL per 1 mmol of substrate).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe over 5 minutes. Effervescence (H₂ gas) will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion (ylide).

-

-

Olefination Reaction:

-

Dissolve the pyranone ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF (2-3 mL).

-

Add the substrate solution dropwise to the ylide suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Safety Note: Quenching unreacted NaH is highly exothermic and produces hydrogen gas. Perform this step slowly and behind a safety shield.

-

Transfer the mixture to a separatory funnel and add ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then with brine. This step is crucial for removing the water-soluble phosphate byproduct.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure pyranone product.

-

Troubleshooting and Optimization

Even robust reactions like the HWE can present challenges. The following table outlines common issues and evidence-based solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive base (NaH).2. Wet solvent or glassware.3. Substrate is a sterically hindered ketone. | 1. Use fresh, high-quality NaH or a different base like KHMDS or LiHMDS.2. Ensure all solvents are rigorously dried and glassware is flame-dried.3. Increase reaction temperature or use a more reactive phosphonate. For base-sensitive substrates, consider Masamune-Roush conditions (LiCl and DBU or Et₃N).[7] |

| Poor (E)-Selectivity | 1. Reaction run at very low temperatures.2. Use of a phosphonate that favors Z-selectivity (e.g., Still-Gennari type). | 1. Run the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) to ensure thermodynamic equilibrium is reached.[1]2. Ensure a standard phosphonate (e.g., triethyl phosphonoacetate) is used for E-selectivity. |